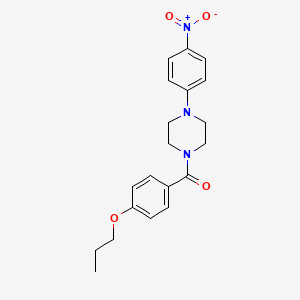![molecular formula C20H24ClNO5 B5146760 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid](/img/structure/B5146760.png)
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid is a chemical compound that combines the structural features of naphthalene, pyrrolidine, and oxalic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the naphthalene ring imparts unique chemical properties, while the pyrrolidine moiety contributes to its biological activity.
Méthodes De Préparation
The synthesis of 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloronaphthalene with a suitable alkylating agent to form 4-(4-chloronaphthalen-1-yl)butanol.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to form 1-[4-(4-chloronaphthalen-1-yl)oxybutyl]pyrrolidine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Analyse Des Réactions Chimiques
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring may facilitate binding to hydrophobic pockets, while the pyrrolidine moiety can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine include:
1-{4-[(4-chloronaphthalen-1-yl)oxy]butyl}piperidine: This compound shares a similar structure but with a piperidine ring instead of pyrrolidine.
4-(4-Chloronaphthalen-1-yl)butanol: An intermediate in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
The uniqueness of 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(4-chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.C2H2O4/c19-17-9-10-18(16-8-2-1-7-15(16)17)21-14-6-5-13-20-11-3-4-12-20;3-1(4)2(5)6/h1-2,7-10H,3-6,11-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMSDOFPZNCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)
![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5146700.png)
![2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide](/img/structure/B5146723.png)


![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)

